Dimethyl chlorothiophosphate

Overview

Description

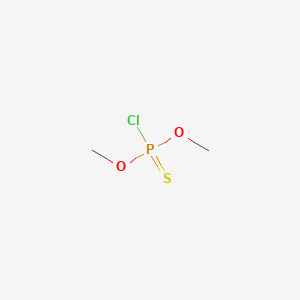

Dimethyl chlorothiophosphate (CAS 2524-03-0), with the molecular formula C₂H₆ClO₂PS, is an organophosphorus compound characterized by a thiophosphate group (P=S) and two methoxy substituents. It is a colorless to light amber liquid with a pungent odor and a molecular weight of 160.56 g/mol . Key physical properties include:

Preparation Methods

Dimethyl chlorothiophosphate is synthesized through a two-step process:

Reaction of phosphorus pentasulfide with methanol: This reaction produces dimethyl phosphorodithioate.

Chlorination: The resulting dimethyl phosphorodithioate is then reacted with chlorine to yield this compound.

Chemical Reactions Analysis

Reaction with Methylhydrazine

Dimethyl chlorothiophosphate reacts with methylhydrazine (MeNHNH₂) under varying conditions to form multiple phosphorus-containing hydrazide derivatives.

Experimental Conditions and Products

| Product | Temperature | Equivalents of MeNHNH₂ | Yield | Characterization Methods |

|---|---|---|---|---|

| (MeO)₂P(S)NMeNH₂ (1 ) | 0°C | 2 | ~80% | ¹H NMR, ³¹P NMR |

| (MeO)₂P(S)(NMeNH)(S)P(OMe)₂ (2 ) | 25°C | 2 | 15–25% | ¹H NMR, ³¹P NMR, FAB-MS |

| (MeO)₂P(S)NHNHMe (3 ) | 25°C | 2 | 10–20% | ¹H NMR, ³¹P NMR |

| (MeO)₂P(S)(NMeNH)(O)P(OMe)Me (4 ) | 25°C | 2 | 5–8% | ¹H NMR, ³¹P NMR, FAB-MS |

-

At 0°C , the reaction proceeds selectively to form 1 via nucleophilic substitution of the chloride by methylhydrazine .

-

At 25°C , competitive pathways lead to 2 (a disulfide-bridged dimer), 3 (a regioisomer of 1 ), and 4 (a mixed O/S phosphorylated product) . Intermediate 4 is hypothesized to form via oxidation during chromatographic separation .

Role in the Atherton–Todd Reaction

This compound is implicated as a reactive intermediate in the Atherton–Todd reaction , which synthesizes phosphoramidates from dialkyl phosphites and amines.

Mechanistic Insights

-

Formation of Chlorophosphate Intermediate :

-

Amine Substitution :

Decomposition and Reactivity with Reducing Agents

This compound exhibits hazardous reactivity under specific conditions:

-

Thermal Decomposition :

Heating releases toxic gases, including phosphorus oxides (POₓ) and sulfur oxides (SOₓ) . -

Reduction Reactions :

Contact with strong reducing agents (e.g., hydrides) produces phosphine (PH₃) , a highly toxic and flammable gas :

Compatibility and Side Reactions

Scientific Research Applications

Insecticides and Pesticides

DMCTP is primarily used as a precursor for the synthesis of various agricultural chemicals, including insecticides and fungicides. Its ability to inhibit cholinesterase makes it effective against pests by disrupting their nervous systems.

| Product | Active Ingredient | Application |

|---|---|---|

| Fenitrothion | DMCTP | Insecticide for agricultural use |

| Malathion | DMCTP | Broad-spectrum pesticide |

Case Study: Synthesis of Fenitrothion

A study demonstrated the synthesis of fenitrothion through a reaction involving DMCTP. The process involved the dimethoxylation of thiophosphoryl chloride, resulting in enhanced efficacy against specific pest species while maintaining safety for non-target organisms .

Reagent in Synthesis

DMCTP is utilized as a reagent in various biochemical reactions, particularly in the synthesis of phosphorothioate compounds which have applications in drug development.

| Research Area | Application |

|---|---|

| Drug Development | Synthesis of phosphorothioates |

| Molecular Biology | Template for antibody preparation |

Case Study: Antibody Preparation

Research has shown that DMCTP can be employed as a template molecule for generating polyclonal antibodies. Its reactivity with hydroxyl groups on biomolecules facilitates the development of targeted antibodies for various diagnostic applications .

Pollution Control

Due to its chemical properties, DMCTP can also be used in studies related to environmental monitoring and pollution control. It can serve as a model compound to understand the behavior of organophosphorus pesticides in different environmental matrices.

| Study Focus | Application |

|---|---|

| Environmental Chemistry | Behavior of organophosphates |

| Toxicology | Assessment of chemical exposure |

Case Study: Interaction with Silica Nanoparticles

A study explored the interaction between DMCTP and silica nanoparticles, revealing insights into its adsorption behavior and potential environmental impact. Understanding these interactions is crucial for assessing the ecological risks associated with pesticide residues .

Mechanism of Action

The mechanism of action of dimethyl chlorothiophosphate involves its interaction with biological molecules. It can inhibit enzymes by phosphorylating serine residues in their active sites. This inhibition can disrupt normal cellular functions, leading to toxic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Diethyl Chlorothiophosphate

- Formula : C₄H₁₀ClO₂PS

- Key differences : Ethyl groups replace methyl substituents, increasing molecular weight (192.63 g/mol) and boiling point.

- Applications : Used as a simulant for nerve agents (e.g., sarin) due to its structural similarity .

- Toxicity : Comparable acute toxicity but slower dermal absorption due to larger alkyl groups .

Dimethyl Chlorophosphate

- Formula : C₂H₆ClO₃P

- Key differences : Oxygen replaces sulfur in the phosphate group (P=O vs. P=S), reducing nucleophilicity.

- Physical properties : Lower molecular weight (144.49 g/mol) and higher polarity .

- Applications : Precursor in flame retardants and pharmaceuticals .

- Toxicity : Similar acute toxicity but less persistent in the environment due to hydrolytic instability .

Diisopropyl Fluorophosphate (DFP)

- Formula : C₆H₁₄FO₃P

- Key differences : Fluorine and isopropyl groups enhance volatility and cholinesterase inhibition.

- Applications : Simulant for chemical warfare agents and research on neurotoxicity .

- Toxicity : Extremely potent acetylcholinesterase inhibitor; lethal at low doses .

Comparative Data Table

Key Research Findings

- Reactivity : The P=S group in this compound enhances its reactivity in nucleophilic substitutions compared to P=O analogues, making it preferable in pesticide synthesis .

- Flame Retardancy: Phosphonothioate derivatives (e.g., this compound) exhibit superior flame suppression on cellulose compared to phosphates due to sulfur’s radical-scavenging properties .

- Environmental Persistence : Thiophosphate compounds generally degrade slower than phosphates, raising ecological concerns .

Biological Activity

Dimethyl chlorothiophosphate (DCTP), with the molecular formula C₂H₆ClO₂PS, is an organophosphorus compound that exhibits significant biological activity, particularly as an inhibitor of acetylcholinesterase (AChE). This article explores its biological activity, toxicity, and potential applications based on diverse research findings.

DCTP is characterized by the presence of a phosphorus atom bonded to two methyl groups, a chlorine atom, a sulfur atom, and a phosphate group. Its structural features contribute to its high reactivity and toxicity. The compound is typically a colorless to pale yellow liquid and is classified as hazardous due to its potent biological effects.

Acetylcholinesterase Inhibition

DCTP acts primarily as an inhibitor of AChE, an enzyme essential for breaking down the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of this enzyme leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system. This can cause symptoms such as muscle twitching, respiratory distress, convulsions, and potentially fatal outcomes if exposure is not managed appropriately .

Toxicological Profile

DCTP is associated with acute toxicity and can lead to organophosphate poisoning. Symptoms include:

- Headache

- Dizziness

- Blurred vision

- Tightness in the chest

- Sweating

- Nausea and vomiting

- Diarrhea

- Muscle twitching

- Loss of coordination

- Convulsions

- Coma and death in severe cases .

Chronic exposure may result in long-term health effects such as skin allergies and potential reproductive hazards, although it has not been conclusively tested for carcinogenicity .

Case Studies and Research Findings

-

Inhibition Studies

Research has demonstrated that DCTP effectively inhibits AChE in vitro. A study reported that DCTP's inhibitory potency is comparable to other organophosphates but with distinct structural advantages that may enhance its binding affinity to the enzyme . -

Environmental Impact

DCTP has been shown to interact significantly with silica surfaces, affecting its stability and reactivity. This interaction is crucial for understanding the environmental fate of the compound when used in agricultural applications. -

Potential Therapeutic Applications

Despite its high toxicity, some studies have suggested that DCTP or its derivatives could be explored for therapeutic applications in controlled environments due to their ability to modulate neurotransmitter levels .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Dimethyl chlorophosphate | C₂H₆ClO₃P | Used in pesticide synthesis; less toxic than DCTP |

| Dimethyl methylphosphonate | C₂H₇O₄P | Less toxic; used in organic synthesis |

| Diethyl chlorophosphate | C₄H₁₁ClO₄P | Similar reactivity; used in pesticides |

| This compound | C₂H₆ClO₂PS | Contains sulfur; high toxicity; AChE inhibitor |

DCTP's unique structure compared to similar compounds enhances its biological activity while also posing significant health risks.

Properties

IUPAC Name |

chloro-dimethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6ClO2PS/c1-4-6(3,7)5-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFBJRFNXPUCPKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6ClO2PS | |

| Record name | DIMETHYL CHLOROTHIOPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3253 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0027486 | |

| Record name | Dimethyl chlorothiophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethyl chlorothiophosphate is a colorless to light amber liquid. Used as a chemical intermediate for insecticides, pesticides, and fungicides; oil and gasoline additives; plasticizers; corrosion inhibitors; flame retardants; and flotation agents. Not registered as a pesticide in the U.S. (EPA, 1998) | |

| Record name | DIMETHYL CHLOROTHIOPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3253 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

151 to 153 °F at 16 mmHg (EPA, 1998) | |

| Record name | DIMETHYL CHLOROTHIOPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3253 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.32 at 77 °F (EPA, 1998) - Denser than water; will sink | |

| Record name | DIMETHYL CHLOROTHIOPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3253 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2524-03-0 | |

| Record name | DIMETHYL CHLOROTHIOPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3253 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl chlorothiophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2524-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl phosphorochloridothioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002524030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl chlorothiophosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphorochloridothioic acid, O,O-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl chlorothiophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,O-dimethyl phosphorochloridothioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL PHOSPHOROCHLORODITHIOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D5OSC5UN4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.